6,8-Dimethyl-4-hydroxyquinoline

Descripción general

Descripción

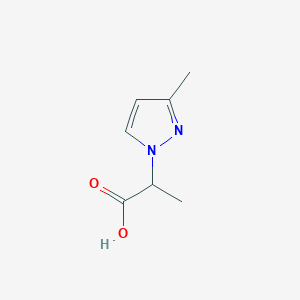

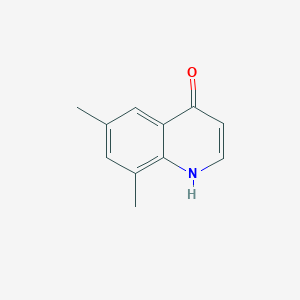

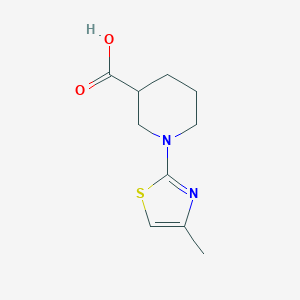

6,8-Dimethyl-4-hydroxyquinoline is a heterocyclic compound with the empirical formula C11H11NO . It is a solid substance and is used as a building block in early discovery research .

Synthesis Analysis

The synthesis of 4-Hydroxyquinolines has been reported in various studies . The synthesis involves a variety of chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Molecular Structure Analysis

The molecular structure of 6,8-Dimethyl-4-hydroxyquinoline consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The molecular weight is 173.21 .Chemical Reactions Analysis

8-Hydroxyquinoline derivatives, including 6,8-Dimethyl-4-hydroxyquinoline, are susceptible to numerous chemical reactions and structural modifications . These include electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis

6,8-Dimethyl-4-hydroxyquinoline is a solid substance . Its molecular weight is 173.21 , and its empirical formula is C11H11NO .Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

8-Hydroxyquinolines, including those structurally related to 6,8-Dimethyl-4-hydroxyquinoline, have shown promise in the treatment of Alzheimer's disease (AD). These compounds act as metal chaperones, potentially disaggregating metal-enriched amyloid plaques and inhibiting redox chemistry associated with the disease. A notable study explored the interaction of similar ligands with the amyloid-β peptide and monoamine neurotransmitters, providing insights into their neuroprotective and neuroregenerative effects (Kenche et al., 2013).

Dental Plaque Inhibition

Research into the antibacterial and antiplaque properties of hydroxyquinolines, including 4- and 5-substituted analogs, has been conducted. These compounds, with their specific structural modifications, have demonstrated in vitro antiplaque activity, suggesting their potential for dental applications (Warner et al., 1975).

Biotransformation Studies

Studies on the biotransformation of dimethylquinolines in aquatic species highlight the environmental fate and potential bioaccumulation of these compounds. For instance, research on rainbow trout exposed to 6,8-Dimethylquinoline and related compounds revealed significant bioconcentration in tissues and identified major metabolites, indicating the ecological impact and the metabolic pathways involved (Birkholz et al., 1989).

Supramolecular Chemistry

8-Hydroxyquinolines serve as versatile ligands in the creation of supramolecular structures for various applications, including sensors and emitting devices. Their ability to form complexes with metals has been utilized in the development of new materials with desired electronic and optical properties (Albrecht et al., 2008).

Neural Stem Cell Proliferation

Another application includes stimulating neural stem cell proliferation, where modifications to the 8-hydroxyquinoline scaffold, similar to 6,8-Dimethyl-4-hydroxyquinoline, have shown to enhance self-renewal and neurite outgrowth in vitro. This suggests potential therapeutic benefits for treating neurodegenerative diseases by promoting neurogenesis (Haigh et al., 2016).

Safety and Hazards

The safety data sheet for 6,8-Dimethyl-4-hydroxyquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Compounds containing the 8-hydroxyquinoline moiety, such as 6,8-Dimethyl-4-hydroxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases, including cancer .

Propiedades

IUPAC Name |

6,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZARGBMKKDISDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588890 | |

| Record name | 6,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dimethyl-4-hydroxyquinoline | |

CAS RN |

203626-58-8 | |

| Record name | 6,8-Dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)